2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide is a complex organic compound with the molecular formula C8H4Cl6F6N2O3 and a molecular weight of 502.841 g/mol . This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide involves multiple steps, typically starting with the reaction of trifluoroacetic anhydride with an appropriate amine to form the trifluoroacetylated intermediate. This intermediate is then reacted with a chlorinated ethyl ether under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroacetyl and trichloroethyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: A chlorofluorocarbon with similar halogen atoms but different structural arrangement and properties.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorofluorocarbon with a different substitution pattern and chemical behavior.
Uniqueness
2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide is unique due to its specific combination of trifluoroacetyl and trichloroethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H4Cl6F6N2O3 |
---|---|
Molecular Weight |
502.8 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2,2,2-trichloro-1-[2,2,2-trichloro-1-[(2,2,2-trifluoroacetyl)amino]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C8H4Cl6F6N2O3/c9-5(10,11)3(21-1(23)7(15,16)17)25-4(6(12,13)14)22-2(24)8(18,19)20/h3-4H,(H,21,23)(H,22,24) |
InChI Key |
ZJSAKBLHFWGTJI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(NC(=O)C(F)(F)F)OC(C(Cl)(Cl)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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